![molecular formula C11H8ClN3 B12973280 4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and quinoxaline ring system, makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids. This reaction is carried out under refluxing conditions in dioxane, leading to the formation of the desired pyrazoloquinoxaline derivatives . The yields of these reactions are generally high, ranging from 61% to 84%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: For potential oxidation reactions.
Reducing Agents: For potential reduction reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted pyrazoloquinoxaline derivatives .
Applications De Recherche Scientifique
4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antiviral and antimicrobial agent.
Biological Research: The compound is used to investigate the biological activities of pyrazoloquinoxalines, including their interactions with various biological targets.
Material Science: Pyrazoloquinoxalines are explored for their potential use in the development of new materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it has been shown to downregulate MYC and E2F targets, which are involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceosome, and DNA repair . These interactions contribute to its biological activities, including its potential antiviral and antimicrobial effects.
Comparaison Avec Des Composés Similaires
4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have similar fused ring systems and are studied for their optical properties and biological activities.
[1,2,4]Triazolo[4,3-a]quinoxalines: These compounds are also known for their antiviral and antimicrobial activities.
Methylpyrazolo[1,5-a]pyrazine-4-carboxylates: These derivatives are used as scaffolds for the design of biologically active substances.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H8ClN3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
4-chloro-8-methylpyrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-2-3-8-10(6-7)15-9(4-5-13-15)11(12)14-8/h2-6H,1H3 |
Clé InChI |
MFTVEWKAIGLDBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C3=CC=NN32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



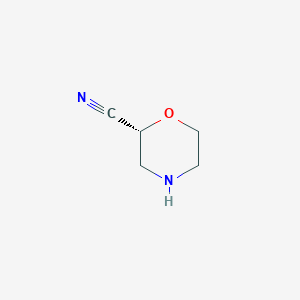


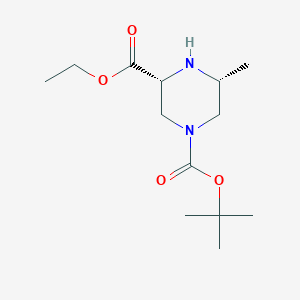

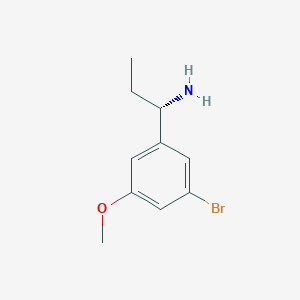
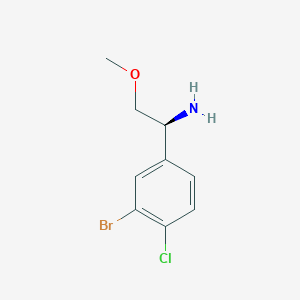
![ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)

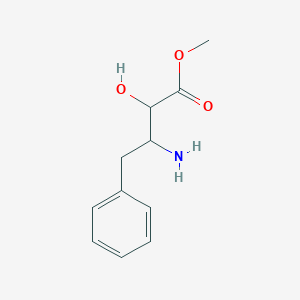

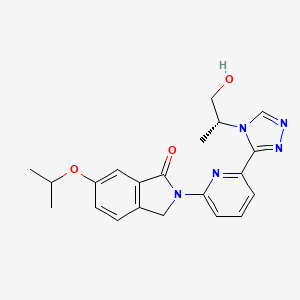
![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)
